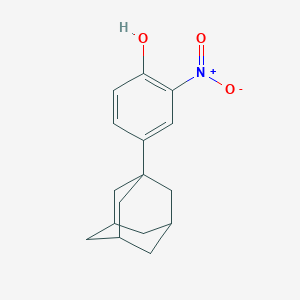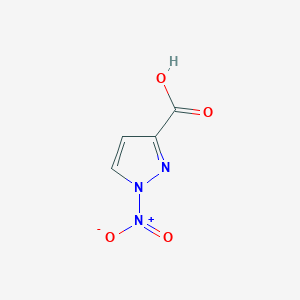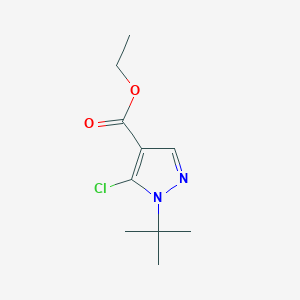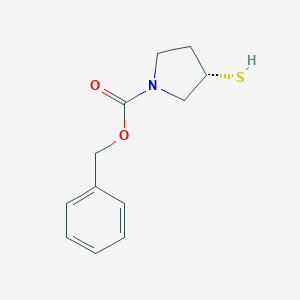
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one, also known as MBOA, is a natural compound found in plants of the Poaceae family. MBOA has been studied extensively for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one is not fully understood, but it is thought to be due to its ability to modulate various signaling pathways in the body. 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects in the body. Studies have shown that 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Finally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have neuroprotective effects, which may help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research purposes. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been extensively studied, and its properties and effects are well-documented in the literature. However, there are also limitations to using 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one may have different effects in different cell types or under different conditions, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one. One area of interest is its potential use as an anticancer agent. More research is needed to fully understand its mechanism of action and its effects on different types of cancer cells. Additionally, more research is needed to determine the optimal dosage and delivery methods for 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one. Finally, more research is needed to fully understand the potential side effects of 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one and its interactions with other drugs.
Méthodes De Synthèse
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one can be synthesized through various methods, including the reaction of 2-hydroxybenzamide with methyl iodide, or the reaction of 2-aminophenol with methyl chloroformate. These synthesis methods have been well-documented in the literature and have been used to produce 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one for research purposes.
Applications De Recherche Scientifique
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been studied extensively for its potential use in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential anticancer agent. Studies have shown that 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has the ability to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Finally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
123101-62-2 |
|---|---|
Nom du produit |
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one |
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-methoxy-5-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-4-3-5-7-8(6)9(12)14-10(11-7)13-2/h3-5H,1-2H3 |
Clé InChI |
QMBBFAQLCKOMKI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)OC |
SMILES canonique |
CC1=C2C(=CC=C1)N=C(OC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)


![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)




![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)